1,3,5-trinitro-2-(phenylsulfanyl)benzene
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Overview
Description
1,3,5-trinitro-2-(phenylsulfanyl)benzene is a chemical compound with a complex structure that includes a benzene ring substituted with three nitro groups and a phenylthio group
Preparation Methods
The synthesis of 1,3,5-trinitro-2-(phenylsulfanyl)benzene typically involves nitration reactionsThe reaction conditions often require the use of strong acids like sulfuric acid and nitric acid to facilitate the nitration process . Industrial production methods may involve similar nitration techniques but on a larger scale, with careful control of reaction conditions to ensure safety and efficiency.
Chemical Reactions Analysis
1,3,5-trinitro-2-(phenylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Substitution: The compound can participate in substitution reactions, where the nitro or phenylthio groups are replaced by other functional groups.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,5-trinitro-2-(phenylsulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of dyes, explosives, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3,5-trinitro-2-(phenylsulfanyl)benzene involves its interaction with molecular targets through its nitro and phenylthio groups. These interactions can lead to various chemical transformations, depending on the specific pathways involved. For example, the reduction of nitro groups can lead to the formation of amino groups, which can further participate in different biochemical reactions .
Comparison with Similar Compounds
1,3,5-trinitro-2-(phenylsulfanyl)benzene can be compared with other similar compounds such as:
1,3,5-Trinitrobenzene: This compound has three nitro groups but lacks the phenylthio group, making it less complex in structure.
1,3,5-Trinitro-2,4-bis-(2-phenylethenyl)benzene: This compound has additional phenylethenyl groups, which can influence its chemical properties and reactivity
Properties
CAS No. |
14678-56-9 |
---|---|
Molecular Formula |
C12H7N3O6S |
Molecular Weight |
321.27 g/mol |
IUPAC Name |
1,3,5-trinitro-2-phenylsulfanylbenzene |
InChI |
InChI=1S/C12H7N3O6S/c16-13(17)8-6-10(14(18)19)12(11(7-8)15(20)21)22-9-4-2-1-3-5-9/h1-7H |
InChI Key |
ZWQCBGUXALYGIE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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